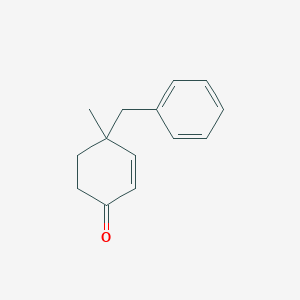

4-Benzyl-4-methylcyclohex-2-enone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-4-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-7,9H,8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUBDLBLYGGXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545162 | |

| Record name | 4-Benzyl-4-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207111-35-0 | |

| Record name | 4-Benzyl-4-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4 Benzyl 4 Methylcyclohex 2 Enone Reactivity

Nucleophilic Addition Reactions to the Enone Moiety

Nucleophilic additions to α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct 1,2-addition to the carbonyl carbon or conjugate 1,4-addition to the β-carbon. libretexts.org The competition between these pathways is influenced by the nature of the nucleophile, the reaction conditions, and the substrate's structure.

The Michael reaction is a classic example of a 1,4-conjugate addition, involving the addition of a soft, stabilised nucleophile (Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org For 4-benzyl-4-methylcyclohex-2-enone, the reaction proceeds via the attack of a nucleophile at the C3 position.

The mechanism involves three key steps:

Formation of the Nucleophile: A base abstracts an acidic proton from the Michael donor (e.g., a compound with activated methylene (B1212753) groups like a malonic ester) to generate a resonance-stabilized carbanion or enolate. wikipedia.org

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon (C3) of the cyclohexenone ring. The π-electrons of the enone system are delocalized to form a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used or from a solvent) to yield the final 1,4-adduct. byjus.com

The selectivity of this addition is a critical aspect. For a 4,4-disubstituted cyclohexenone, the incoming nucleophile can approach the planar enone system from two faces, potentially leading to diastereomeric products. The stereochemical outcome is often dictated by the steric hindrance imposed by the substituents at the C4 position. The bulky benzyl (B1604629) and methyl groups will direct the incoming nucleophile to the face opposite the larger group to minimize steric clash, leading to a preferred diastereomer. In related cyclohexanone (B45756) systems, the enolate intermediate often adopts a half-chair or twist-boat conformation to accommodate the substituents, and the subsequent protonation or reaction occurs from the less hindered face. youtube.com

Table 1: Expected Products in Michael Addition Reactions

| Michael Donor (Nucleophile) | Base / Conditions | Expected Major Product | Selectivity |

|---|---|---|---|

| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Diethyl 2-(3-(4-benzyl-4-methyl-2-oxocyclohexyl))malonate | 1,4-addition |

| 1,3-Cyclopentanedione | Piperidine | 2-(3-(4-benzyl-4-methyl-2-oxocyclohexyl))cyclopentane-1,3-dione | 1,4-addition |

| Nitromethane | DBU | 4-Benzyl-4-methyl-3-(nitromethyl)cyclohexan-1-one | 1,4-addition |

This table is illustrative of expected outcomes based on general principles of the Michael reaction.

The reaction of organometallic reagents with this compound highlights the principle of hard and soft acids and bases (HSAB). The choice of the metal center in the reagent is crucial for directing the regioselectivity between 1,2- and 1,4-addition.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles. masterorganicchemistry.com They preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones. ucalgary.cachemistrysteps.com The mechanism is thought to involve the nucleophilic addition of the cuprate (B13416276) to the β-carbon, forming a copper(III) intermediate, which then undergoes reductive elimination. wikipedia.org The reaction with this compound would yield a 3,4,4-trisubstituted cyclohexanone.

Grignard and Organolithium Reagents: In contrast, Grignard reagents (RMgX) and organolithium reagents (RLi) are considered hard nucleophiles. masterorganicchemistry.com They tend to favor irreversible, kinetically controlled 1,2-addition directly to the electrophilic carbonyl carbon. ucalgary.castackexchange.com This reaction would produce a tertiary allylic alcohol, leaving the ring's double bond intact.

Table 2: Regioselectivity of Organometallic Reagents with this compound

| Reagent | Type | Expected Major Product | Addition Type |

|---|---|---|---|

| (CH₃)₂CuLi | Gilman Reagent (Soft) | 4-Benzyl-3,4-dimethylcyclohexan-1-one | 1,4-Conjugate Addition |

| CH₃MgBr | Grignard Reagent (Hard) | 4-Benzyl-1,4-dimethylcyclohex-2-en-1-ol | 1,2-Direct Addition |

| PhLi | Organolithium (Hard) | 4-Benzyl-4-methyl-1-phenylcyclohex-2-en-1-ol | 1,2-Direct Addition |

This table illustrates the expected regiochemical outcomes based on the established reactivity of organometallic reagents with enones. chemistrysteps.comstackexchange.com

Electrophilic and Radical Transformations

The oxidation of this compound can target several sites, including the enone C=C double bond, the allylic positions, or the electron-rich benzyl ring. The regioselectivity depends heavily on the oxidant used.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are commonly used to epoxidize electron-deficient double bonds of enones. The reaction would form 4-benzyl-4-methyl-2,3-epoxycyclohexan-1-one. The stereochemistry of the epoxidation is influenced by the existing stereocenter at C4, with the reagent typically attacking from the less sterically hindered face of the cyclohexene (B86901) ring.

Oxidation with Singlet Oxygen: The reaction with photochemically generated singlet oxygen (¹O₂) could lead to an ene reaction. In related cyclic olefins, singlet oxygen reacts at the allylic position, abstracting a proton and forming an allylic hydroperoxide. ucalgary.ca For this compound, potential sites for this reaction include the C5 allylic protons or the benzylic protons.

The reduction of this compound presents a challenge in chemoselectivity, as both the carbon-carbon double bond and the carbonyl group can be reduced.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) typically reduces the C=C double bond first, as it readily adsorbs onto the catalyst surface. This would yield 4-benzyl-4-methylcyclohexanone. The stereochemistry of the hydrogen addition is usually syn, with the hydrogen atoms adding from the less hindered face of the molecule.

Hydride Reductions:

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that selectively reduces ketones and aldehydes. It would attack the carbonyl group, favoring 1,2-reduction to produce 4-benzyl-4-methylcyclohex-2-en-1-ol.

Luche Reduction (NaBH₄, CeCl₃): The addition of a Lewis acid like cerium(III) chloride enhances the 1,2-selectivity of NaBH₄ for enones, effectively suppressing conjugate reduction. This method is highly effective for converting enones to allylic alcohols.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and can reduce both the carbonyl group and, under certain conditions, the conjugated double bond, potentially leading to a mixture of products.

Table 3: Chemoselectivity in the Reduction of this compound

| Reagent / Conditions | Group Reduced | Expected Major Product |

|---|---|---|

| H₂, Pd/C | C=C Double Bond | 4-Benzyl-4-methylcyclohexan-1-one |

| NaBH₄, MeOH | C=O Carbonyl | 4-Benzyl-4-methylcyclohex-2-en-1-ol |

| NaBH₄, CeCl₃, MeOH | C=O Carbonyl (High Selectivity) | 4-Benzyl-4-methylcyclohex-2-en-1-ol |

This table summarizes expected reduction outcomes based on established chemoselectivity of common reducing agents.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. beilstein-journals.org The enone moiety in this compound can participate as a 2π-electron component (a dienophile) in cycloaddition reactions.

The most prominent example is the Diels-Alder reaction , a [4π+2π] cycloaddition. wikipedia.org The electron-withdrawing nature of the carbonyl group activates the C=C double bond of the enone, making it an effective dienophile for reaction with an electron-rich conjugated diene (a 4π-electron system). The reaction would form a new six-membered ring, leading to a bicyclic adduct. For example, reacting this compound with a diene like 1,3-butadiene (B125203) would yield a bicyclo[2.2.2]octene derivative. The stereoselectivity of the Diels-Alder reaction is governed by the endo rule, where the substituents of the diene preferentially orient themselves under the π-system of the dienophile in the transition state. The facial selectivity would again be controlled by the steric bulk at the C4 position of the cyclohexenone ring.

Other cycloadditions, such as [2+2] photocycloadditions, are also possible. libretexts.org Upon photochemical excitation, the enone can react with an alkene to form a strained cyclobutane (B1203170) ring, yielding a bicyclo[4.2.0]octanone system.

Diels-Alder Reactions with this compound and its Analogues

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings by reacting a conjugated diene with a dienophile. wikipedia.org Cycloalkenones, such as this compound, serve as dienophiles in these [4+2] cycloaddition reactions. wikipedia.orgsigmaaldrich.com The reactivity and stereochemical outcome of these reactions are influenced by several factors, including the substituents on both the diene and the dienophile, and the use of catalysts.

The underlying principle of the Diels-Alder reaction involves the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org For enones like this compound, the presence of the electron-withdrawing carbonyl group lowers the energy of the LUMO, making it a more reactive dienophile. organic-chemistry.org

Research into the intramolecular Diels-Alder reactions of related cycloalkenones has shown that these reactions are reliable methods for generating fused polycyclic structures. acs.org Theoretical and experimental studies on systems with varying ring sizes (four-, five-, and six-membered cycloalkenones) demonstrate high endo stereoselectivity for both thermal and Lewis acid-catalyzed reactions. acs.org The selectivity is primarily governed by steric repulsion and the conformation of the tether connecting the diene and dienophile. acs.org The use of a Lewis acid, such as boron trifluoride (BF₃), can activate the enone dienophile by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon, lowers the activation barrier, and results in a more asynchronous cycloaddition. acs.org

A fascinating variant involves the photochemical generation of strained (E)-cycloalk-2-enones. digitellinc.com While cyclic enones typically exist in the more stable (Z)-configuration, irradiation with UV-A light can induce isomerization to the highly reactive (E)-isomer. digitellinc.com This strained intermediate can be trapped in a Diels-Alder reaction with a suitable diene, leading to the formation of unique trans-fused polycyclic products. digitellinc.com This strategy has been successfully applied to the synthesis of the natural product trans-α-himachalene. digitellinc.com

Table 1: Selected Examples of Diels-Alder Reactions with Cycloalkenone Analogues This table is a representative summary based on general findings for cycloalkenones and may not reflect reactions performed on this compound itself.

| Dienophile (Analogue) | Diene | Conditions | Product Configuration | Reference |

|---|---|---|---|---|

| Cyclohex-2-enone | Cyclopentadiene | Thermal | Primarily endo adduct | acs.org |

| Cyclohept-2-enone | Cyclopentadiene | UV-A (hν) | trans-fused tricyclic adduct | digitellinc.com |

| Tethered Cyclohexenone | Intramolecular Diene | Thermal or BF₃ | Fused endo tricycle | acs.org |

| 2-Methylcyclopent-2-enone | Myrcene | Chiral Brønsted Acid | Spirocyclic, high e.r. | acs.org |

Electrocyclization Processes

Electrocyclic reactions are concerted, intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. libretexts.orgnumberanalytics.com Conversely, the ring-opening of a cyclic system to form a conjugated polyene is also an electrocyclic reaction. masterorganicchemistry.com These reactions are stereospecific, and their outcomes can be predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. numberanalytics.com

The stereochemistry of an electrocyclic reaction (whether the termini of the π-system rotate in the same direction, known as conrotatory, or in opposite directions, known as disrotatory) depends on the number of π-electrons and whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). libretexts.orgmasterorganicchemistry.com

For a system like this compound, the relevant π-system for a potential electrocyclization is the conjugated enone moiety. While the cyclohexenone ring itself is already cyclic, electrocyclic principles are crucial in understanding related transformations. One of the most synthetically significant electrocyclic reactions involving enone-like structures is the Nazarov cyclization. This reaction is a 4π-electron electrocyclization of a divinyl ketone (or a precursor) under acidic conditions to form a cyclopentenone. libretexts.org The process is thermally allowed and proceeds through a conrotatory closure of a pentadienyl cation intermediate. libretexts.org Although this reaction leads to a five-membered ring, it demonstrates the application of electrocyclic principles to ketone-containing systems. libretexts.org

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |

|---|---|---|

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n + 2 | Thermal | Disrotatory |

| 4n + 2 | Photochemical | Conrotatory |

Source: Based on general principles of pericyclic reactions. libretexts.orgmasterorganicchemistry.com

Rearrangement Reactions and Isomerizations

Cyclohexenone systems can undergo various rearrangement and isomerization reactions, often triggered by light or acid/base catalysis. A key isomerization for cycloalkenones is the (Z) to (E) (or cis to trans) isomerization of the endocyclic double bond. digitellinc.com As previously mentioned, the (E)-isomers of cyclic enones like cycloheptenone and cyclohexenone are strained and highly reactive intermediates. digitellinc.com Their generation via photochemical irradiation provides access to reaction pathways that are unavailable to the more stable (Z)-isomers. digitellinc.com

Another potential transformation is isomerization involving the migration of the double bond. For instance, under certain catalytic conditions, the conjugated double bond could potentially migrate to a different position within the ring, leading to a constitutional isomer. Furthermore, propargyl vinyl ketones have been shown to undergo isomerization followed by cyclization to form α-methylene cyclopentenones when treated with silica (B1680970) gel, highlighting how isomerization can be a key step in a more complex transformation. nih.gov

Radical Routes to Substituted Enones

A versatile strategy for the α-substitution of enones involves a radical-based approach. acs.orgnih.gov This method provides a formal fusion between an enone and an unactivated alkene, addressing the challenge of forming sp²-sp³ bonds at the α-position of an enone. researchgate.net

The strategy relies on the generation and use of α-xanthyl-β-hydroxy ketones. These are prepared from the corresponding α-epoxy ketones, which are opened by a xanthate salt. researchgate.netchemrxiv.org The resulting α-xanthyl-β-hydroxy ketone can then undergo a radical-based addition to an alkene, followed by elimination, to yield the α-substituted enone. researchgate.net This process effectively functions as a synthetic equivalent of the high-energy and difficult-to-control alkenyl radical. acs.org The reaction sequence often demonstrates broad functional group tolerance and can frequently be performed in a one-pot procedure. researchgate.netresearchgate.net

The key steps in this radical route are:

Formation of the Precursor : An α-epoxy ketone is synthesized from the parent enone.

Xanthate Addition : The epoxide is opened with a xanthate salt (e.g., potassium O-ethyl xanthate) to form an intermediate α-xanthyl-β-hydroxy ketone. researchgate.net

Radical Reaction : The xanthate undergoes radical-mediated addition to a wide variety of alkenes.

Elimination : Subsequent elimination of water and the xanthate radical regenerates the enone, now bearing the new substituent at the α-position. researchgate.net

This method complements traditional metal-catalyzed cross-coupling reactions, which are more suited for sp²-sp² and sp²-sp bond formations. researchgate.net

Table 3: Scope of Radical Alkene Partners for α-Substitution of Enones This table represents the types of alkenes successfully coupled using the radical route with enone precursors. researchgate.net

| Alkene Partner Class | Example |

|---|---|

| Unactivated Alkenes | 1-Octene |

| Functionalized Alkenes | Allyl acetate |

| Styrenes | Styrene |

| Heterocyclic Alkenes | N-Vinylpyrrolidinone |

| Boron-Containing Alkenes | Allylboronic acid pinacol (B44631) ester |

| Silyl-Containing Alkenes | Allyltrimethylsilane |

Derivatives and Analogues of 4 Benzyl 4 Methylcyclohex 2 Enone

Synthesis and Characterization of Substituted Cyclohexenone Systems

The synthesis of substituted cyclohexenone systems, including analogues of 4-benzyl-4-methylcyclohex-2-enone, often involves multi-step sequences that allow for the introduction of various functional groups. The characterization of these compounds is crucial to confirm their structure and purity, typically employing a combination of spectroscopic and crystallographic techniques.

One common strategy for synthesizing substituted cyclohexenone systems is through the catalytic hydrogenation of corresponding phenol (B47542) derivatives, followed by oxidation. For instance, 4-substituted phenols can be catalytically hydrogenated to yield 4-substituted cyclohexanols, which are then oxidized using an oxygen-containing gas to produce 4-substituted cyclohexanones. google.com This method offers a green and environmentally friendly approach suitable for large-scale production. google.com

The synthesis of more complex derivatives, such as those with additional substitutions on the cyclohexene (B86901) ring or the benzyl (B1604629) group, often requires more elaborate synthetic routes. For example, the synthesis of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone involves a multi-step process. semanticscholar.orgmdpi.com Initially, 2-acetylcyclohexanone (B32800) is reacted with a substituted benzaldehyde (B42025) in the presence of boric anhydride (B1165640) and n-butylamine. semanticscholar.org The resulting bis(enone) can then undergo catalytic transfer hydrogenation using palladium on carbon and cyclohexene as a hydrogen donor to yield the final product. semanticscholar.orgmdpi.com

The characterization of these synthesized compounds is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used to elucidate the structures of these molecules. semanticscholar.orgmdpi.comnsf.gov In many cases, single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the synthesized compounds, providing detailed information about bond lengths and angles. nsf.gov

Table 1: Synthesis and Characterization of a Substituted Cyclohexanone (B45756)

| Compound | Starting Materials | Key Reagents | Characterization Methods | Reference |

| 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | 2-Acetylcyclohexanone, 4-Hydroxybenzaldehyde | Boric anhydride, n-butylamine, 10% Pd/C, Cyclohexene | NMR, HPLC, LC-MS, X-ray Crystallography | semanticscholar.orgmdpi.com |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride, Allylamine, Benzyl bromide | Not specified | NMR, FT-IR, X-ray Crystallography | nsf.gov |

Functionalization Strategies for the Benzyl and Methyl Moieties

The benzyl and methyl groups of this compound offer opportunities for further functionalization, allowing for the introduction of diverse chemical entities and the modulation of the molecule's properties.

The enol form of 4-methylcyclohex-2-enone can exist in two forms due to the abstraction of either the α- or γ-hydrogen. The abstraction of the γ-hydrogen is facilitated by the extended conjugation of the α,β-unsaturated ketone system. stackexchange.com This enolization provides a pathway for reactions at the methyl group. The rapid equilibrium between the keto and enol forms can lead to racemization if the compound is chiral. stackexchange.com

While specific functionalization strategies for the methyl group in this compound are not extensively documented, general methods for the functionalization of methyl groups adjacent to carbonyls can be applied. These methods often involve the generation of an enolate followed by reaction with an electrophile.

The benzyl group, on the other hand, can be functionalized through various reactions. Benzylation of primary amines derived from 4-methylbenzenesulfonamides has been shown to proceed via a proposed SN1-like mechanism, where benzyl bromide generates a stable benzylic carbocation that reacts with the nucleophilic sulfonamide. nsf.gov This suggests that the benzyl group in similar compounds could be susceptible to substitution reactions.

Formation of Fused Heterocyclic Rings from Cyclohexenone Precursors

Cyclohexenone scaffolds, including analogues of this compound, are valuable precursors for the synthesis of fused heterocyclic rings. These reactions often involve the participation of the enone functionality and other reactive groups within the molecule.

One approach to forming fused heterocyclic systems is through multi-component reactions. For example, the reaction of 1,4-cyclohexanedione (B43130) with malononitrile (B47326) and various benzaldehydes in the presence of triethylamine (B128534) can yield tetrahydro-4H-chromene derivatives. nih.gov These chromene derivatives can then be further elaborated to construct other fused heterocyclic rings like pyrazoles, pyrimidines, and thiazoles. nih.gov

Another strategy involves the reaction of a cyclohexanone derivative with elemental sulfur and an isothiocyanate to form a tetrahydrobenzo[d]thiazole. This product can then undergo further reactions to create more complex fused systems, such as 2H-chromeno[6,5-d]thiazoles. nih.gov These synthetic methodologies highlight the versatility of cyclohexanone precursors in building a variety of fused heterocyclic structures.

A comprehensive resource for the synthesis of fused heterocycles classifies methods based on the functional groups present in the starting material, providing a systematic guide to a vast number of cyclization reactions that can form five- to eight-membered heterocyclic rings. wiley.com

Table 2: Examples of Fused Heterocycles from Cyclohexanone Precursors

| Precursor | Reagents | Fused Heterocycle | Reference |

| 1,4-Cyclohexanedione, Malononitrile, Benzaldehyde | Triethylamine | Tetrahydro-4H-chromene | nih.gov |

| 1,4-Cyclohexanedione, Elemental sulfur, Phenyl isothiocyanate | Triethylamine | Tetrahydrobenzo[d]thiazole | nih.gov |

| Tetrahydro-4H-chromene derivative | Phenylisothiocyanate, Chloroacetone | Fused Thiazole | nih.gov |

Development of Optically Active Derivatives

The development of optically active derivatives of cyclohexenones is a significant area of research, as chirality is a key determinant of biological activity. Several strategies have been developed for the enantioselective synthesis of 4-substituted cyclohexenones.

One approach involves the asymmetric reduction of a prochiral cyclohexenone. For example, the enantioselective preparation of both isomers of 4-hydroxy-2-cyclohexenone can be achieved through the asymmetric transfer hydrogenation of a cyclohexenone precursor using bifunctional ruthenium catalysts. mdpi.com This method allows for the synthesis of both (R)- and (S)-enantiomers with high enantiomeric excess. mdpi.com

Another strategy is the catalytic enantioselective addition of organometallic reagents to cyclohexenone derivatives. A catalytic kinetic resolution procedure involving the asymmetric addition of dimethylzinc (B1204448) to racemic 1,3-cyclohexadiene (B119728) monoepoxide, catalyzed by a chiral copper complex, has been used to synthesize optically active (R)-(+)- and (S)-(-)-4-methyl-2-cyclohexen-1-one on a multigram scale. researchgate.net

The synthesis of optically active 5-alkoxy-6-methylcyclohex-2-en-1-ones has been achieved through a sequence involving a ring-closing metathesis of a diene precursor. nih.gov This approach demonstrates the utility of modern synthetic methods in accessing chiral cyclohexenone building blocks.

Furthermore, a novel route to (R)-4-hydroxycyclohex-2-enone has been developed starting from cyclohexanedione monoketal, utilizing an l-proline (B1679175) catalyzed reaction with nitrosobenzene. researchgate.net This organocatalytic approach provides an alternative to metal-based catalytic systems. The synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one has also been described in a three-step sequence from (R)-(+)-pulegone. researchgate.net

Table 3: Methods for the Synthesis of Optically Active Cyclohexenone Derivatives

| Product | Precursor | Key Reagents/Catalyst | Method | Reference |

| (R)- and (S)-4-Hydroxy-2-cyclohexenone | Prochiral Cyclohexenone | Bifunctional Ruthenium Catalyst | Asymmetric Transfer Hydrogenation | mdpi.com |

| (R)-(+)- and (S)-(-)-4-Methyl-2-cyclohexen-1-one | Racemic 1,3-Cyclohexadiene monoepoxide | Chiral Copper Complex, Dimethylzinc | Catalytic Kinetic Resolution | researchgate.net |

| (-)-(5S,6S)-6-Methyl-5-((1S)-1-phenylethoxy)cyclohex-2-en-1-one | Diene Precursor | Not specified | Ring-Closing Metathesis | nih.gov |

| (R)-4-Hydroxycyclohex-2-enone | Cyclohexanedione monoketal | l-proline, Nitrosobenzene | Organocatalytic Aminoxylation | researchgate.net |

| (R)-(+)-4-Methylcyclohex-2-ene-1-one | (R)-(+)-Pulegone | Not specified | Three-step sequence | researchgate.net |

Applications of 4 Benzyl 4 Methylcyclohex 2 Enone in Advanced Organic Synthesis

Utilization as a Building Block for Complex Natural Product Synthesis

Optically active γ-substituted (or 4-substituted) cycloalkenones are fundamental precursors in the total synthesis of numerous natural products. mdpi.com The rigid, chiral framework of these building blocks allows for precise control over subsequent stereochemical outcomes. The 4,4-disubstituted cyclohexenone core, as seen in 4-benzyl-4-methylcyclohex-2-enone, is particularly important for constructing intricate polycyclic systems.

Research has demonstrated the successful application of closely related 4-substituted cyclohexenone analogs in the synthesis of several biologically significant natural products. For instance, 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) has been employed as a key synthon in the preparation of kessane, a sesquiterpenoid isolated from Valeriana officinalis. researchgate.net Similarly, a general synthetic approach to Sceletium alkaloids, which are known for their psychoactive properties, was developed utilizing a 4-aryl-4-alkyl-2-cyclohexenone intermediate. researchgate.net The synthesis of certain anticancer agents has also been explored starting from chiral 4-alkyl-4-hydroxycyclohexenones derived from resorcinol. nih.govnih.gov

These examples underscore the strategic importance of the 4-substituted cyclohexenone template. The presence of two distinct substituents at the C4 position, such as a benzyl (B1604629) and a methyl group, provides multiple handles for further chemical modification, enabling divergent and convergent synthetic strategies toward complex molecular targets.

Table 1: Examples of Natural Product Synthesis Using 4-Substituted Cyclohexenone Analogs

Role as a Synthetic Intermediate for Pharmaceutical Scaffolds

The cyclohexanone (B45756) and cyclohexenone cores are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov Their prevalence in FDA-approved drugs and bioactive compounds highlights their ability to interact with a wide range of biological targets. nih.gov Consequently, synthetic intermediates like this compound are of significant interest for the construction of novel pharmaceutical agents.

The stereoselective synthesis of the cyclohexanone skeleton is a major focus for drug discovery programs. beilstein-journals.orgnih.gov For example, Garsubellin A, a natural product containing a complex cyclohexanone core, is a potent inducer of choline (B1196258) acetyltransferase and has been studied as a potential therapeutic for Alzheimer's disease. beilstein-journals.orgnih.gov The development of synthetic routes to such molecules often relies on the availability of versatile building blocks that can be elaborated into the final complex structure.

The this compound structure contains key features relevant to pharmaceutical synthesis. The α,β-unsaturated ketone is a Michael acceptor, allowing for the introduction of various substituents via conjugate addition. The quaternary center provides a stable anchor point for building three-dimensional complexity, a desirable trait in modern drug design. The convergent synthesis of such carbocyclic scaffolds is a high priority for organic and medicinal chemists to access molecules for the pharmaceutical and materials industries. nih.gov

Development of Novel Synthetic Methodologies Employing Cyclohexenone Derivatives

The demand for versatile building blocks like this compound has driven the innovation of new synthetic methods for preparing highly substituted cyclohexenone and cyclohexanone derivatives. These modern methodologies often focus on efficiency, stereocontrol, and environmental benignity.

Several powerful strategies have emerged:

Tandem and Cascade Reactions: Researchers have developed tandem carbene and photoredox-catalyzed strategies for a formal [5+1] cycloaddition to construct α,β-disubstituted cyclic ketones under mild conditions. nih.gov Another approach involves a cascade inter-intramolecular double Michael addition of donors like curcumins to acceptors, yielding highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov

Multicomponent Reactions (MCRs): One-pot, three-component reactions have been devised to synthesize polysubstituted cyclohexenones in high yields. These methods are operationally simple, often use environmentally friendly solvents like water-ethanol mixtures, and avoid the need for chromatographic purification, making them suitable for large-scale synthesis. researchgate.net

Sigmatropic Rearrangements: A stereospecific route to cyclohexenone acids has been developed using an oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement as the key step. This method allows for the creation of specific diastereomers from readily available starting materials like phenylpyruvic acid and aromatic enones. acs.org

These advanced synthetic protocols are crucial for expanding the chemical space accessible to medicinal chemists and natural product synthesizers, providing efficient access to complex intermediates such as 4,4-disubstituted cyclohexenones.

Table 2: Selected Modern Synthetic Methodologies for Cyclohexenone Derivatives

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 4-benzyl-4-methylcyclohex-2-enone, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques, would provide definitive information regarding its connectivity and stereochemistry.

In the ¹H NMR spectrum, the vinylic protons of the cyclohexenone ring are expected to appear as distinct doublets in the downfield region, typically between 5.8 and 7.0 ppm, due to the deshielding effect of the conjugated carbonyl group. The coupling constant between these protons would be indicative of their cis relationship on the double bond. The benzylic methylene (B1212753) protons would likely appear as a singlet or a pair of doublets (if diastereotopic) in the range of 2.5-3.0 ppm. The protons of the cyclohexenone ring would exhibit complex splitting patterns in the aliphatic region (1.5-3.0 ppm), and their specific chemical shifts and coupling constants would be crucial for determining the conformation of the six-membered ring. The methyl group protons would present as a sharp singlet, likely around 1.0-1.5 ppm. The aromatic protons of the benzyl (B1604629) group would resonate in the 7.1-7.4 ppm region, with a splitting pattern characteristic of a monosubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would further confirm the carbon framework. The carbonyl carbon is expected to have a characteristic resonance in the highly deshielded region of 190-200 ppm. The olefinic carbons would appear between 125 and 155 ppm. The quaternary carbon at the 4-position, bonded to both the benzyl and methyl groups, would be identifiable in the 35-45 ppm range. The benzylic methylene carbon and the methyl carbon would have distinct signals, as would the remaining methylene carbons of the cyclohexenone ring and the carbons of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic CH | 5.8 - 7.0 | d |

| Vinylic CH | 5.8 - 7.0 | d |

| Aromatic CH | 7.1 - 7.4 | m |

| Benzylic CH₂ | 2.5 - 3.0 | s or ABq |

| Cyclohexenone CH₂ | 1.5 - 3.0 | m |

| Cyclohexenone CH₂ | 1.5 - 3.0 | m |

| Methyl CH₃ | 1.0 - 1.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 190 - 200 |

| Vinylic C=C | 125 - 155 |

| Aromatic C | 125 - 140 |

| Quaternary C4 | 35 - 45 |

| Benzylic CH₂ | 30 - 40 |

| Cyclohexenone CH₂ | 20 - 40 |

| Methyl CH₃ | 15 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₆O), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (200.28 g/mol ). The fragmentation of this compound would be expected to follow characteristic pathways for ketones and benzylic compounds. A prominent fragmentation would likely be the loss of the benzyl group (C₇H₇, 91 Da) via cleavage of the C4-benzyl bond, leading to a fragment ion at m/z [M-91]⁺. The benzyl cation itself (C₇H₇⁺) would also be expected to be a major peak at m/z 91, often rearranging to the stable tropylium (B1234903) ion.

Another likely fragmentation pathway is the loss of the methyl group (CH₃, 15 Da), resulting in a fragment at m/z [M-15]⁺. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of a CO molecule (28 Da) or an ethyl radical (C₂H₅, 29 Da) from the ring. Retro-Diels-Alder reactions, common for cyclohexene (B86901) systems, could also contribute to the fragmentation pattern, although the substitution at C4 might influence the prevalence of this pathway. Analysis of these fragmentation patterns provides a fingerprint of the molecule and corroborates the structure determined by NMR.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 200 | [C₁₄H₁₆O]⁺ (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

| 109 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium ion) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and the extent of electronic conjugation.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated carbonyl group. This C=O stretch is typically observed in the region of 1660-1685 cm⁻¹, a lower frequency compared to a saturated ketone due to the resonance with the C=C double bond. The C=C stretching vibration of the cyclohexenone ring would appear as a medium intensity band around 1600-1640 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the aromatic and aliphatic protons. The aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The presence of the benzyl group would also give rise to characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

UV-Vis spectroscopy is particularly useful for studying conjugated systems. As an α,β-unsaturated ketone, this compound is expected to exhibit two characteristic electronic transitions. A strong absorption band corresponding to the π → π* transition of the conjugated enone system would be observed in the range of 220-250 nm. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, would be expected at a longer wavelength, typically between 310-330 nm. The position and intensity of these bands are sensitive to the solvent polarity and the specific substitution pattern of the chromophore.

Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Method | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | C=O stretch (α,β-unsaturated) | 1660 - 1685 |

| IR | C=C stretch (alkene) | 1600 - 1640 |

| IR | C=C stretch (aromatic) | 1450 - 1600 |

| IR | C-H stretch (aromatic) | > 3000 |

| IR | C-H stretch (aliphatic) | < 3000 |

| UV-Vis | π → π* transition | 220 - 250 |

| UV-Vis | n → π* transition | 310 - 330 |

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR/UV-Vis spectroscopy provide a wealth of information about the structure of a molecule in solution or the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a detailed picture of its molecular structure, including bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the relative stereochemistry at the C4 chiral center and reveal the preferred conformation of the cyclohexenone ring in the crystal lattice. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, that govern the solid-state assembly of the molecules. Such detailed structural information is invaluable for understanding the physical properties of the compound and can be used to rationalize its reactivity and potential biological activity. However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge and is not always feasible for every compound. To date, no public record of a crystal structure for this compound is available.

Q & A

Q. What synthetic routes are commonly employed for 4-Benzyl-4-methylcyclohex-2-enone?

- Methodological Answer : A typical approach involves alkylation of cyclohexenone derivatives followed by benzylation. For example:

Cyclohexenone alkylation : React 4-methylcyclohex-2-enone with a methylating agent (e.g., methyl iodide) under basic conditions (e.g., KCO) to introduce the methyl group.

Benzylation : Use benzyl bromide with a strong base (e.g., LDA) to introduce the benzyl group at the 4-position.

Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to avoid over-alkylation. Characterization via NMR (e.g., H and C) and GC-MS is critical to confirm regioselectivity and purity .

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques :

- NMR : H NMR to identify vinyl protons (δ ~5.8–6.2 ppm for enone system) and benzyl aromatic protons (δ ~7.2–7.4 ppm).

- IR : Confirm carbonyl stretching (C=O at ~1680 cm) and conjugated enone absorption (~1620 cm).

- Mass Spectrometry : High-resolution MS to verify molecular ion (M) and fragmentation patterns.

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ ~240 nm for enones) .

Advanced Research Questions

Q. How can conflicting data on reaction yields in this compound synthesis be resolved?

- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent purity, moisture levels). To resolve:

Controlled Replication : Repeat experiments under inert atmospheres (N/Ar) with anhydrous solvents.

Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., temperature, catalyst loading) affecting yield.

Kinetic Analysis : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

Cross-referencing with PubChem data (e.g., InChI key validation) ensures structural consistency .

Q. What mechanistic insights explain regioselectivity in the cyclization of this compound derivatives?

- Methodological Answer : Regioselectivity is governed by conformational strain and electronic effects :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for competing pathways.

- Isotopic Labeling : Use C-labeled precursors to track bond formation in cyclization reactions.

- Steric Maps : Analyze X-ray crystallography data (if available) to evaluate steric hindrance at reaction sites.

Studies on analogous enones (e.g., 4-hydroxycyclohexenones) suggest that benzyl groups stabilize transition states via hyperconjugation .

Q. How does the electronic nature of substituents influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The enone system acts as a dienophile. Substituent effects can be probed via:

- Hammett Studies : Introduce electron-withdrawing/donating groups on the benzyl ring and measure rate constants (k) for Diels-Alder reactions.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using computational tools (e.g., ORCA) to predict reactivity.

- Solvent Screening : Test polar vs. nonpolar solvents to assess stabilization of charge-transfer intermediates.

Data from similar compounds (e.g., trifluoromethyl-substituted enones) suggest electron-deficient dienophiles enhance reaction rates .

Application-Oriented Questions

Q. What strategies mitigate degradation of this compound during storage?

- Methodological Answer : Degradation (e.g., oxidation, dimerization) is minimized by:

- Storage Conditions : Use amber vials under inert gas (Ar) at –20°C to prevent photolytic and oxidative damage.

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1% w/w.

- Periodic Analysis : Monitor purity via HPLC every 3–6 months.

Safety guidelines from chemical databases (e.g., PubChem) recommend similar protocols for sensitive ketones .

Q. How is this compound applied in asymmetric catalysis research?

- Methodological Answer : The compound serves as a chiral scaffold for ligand design:

Derivatization : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) at the benzyl group.

Catalytic Screening : Test enantioselectivity in hydrogenation or epoxidation reactions using Rh or Ru catalysts.

X-ray Crystallography : Resolve ligand-metal complexes to refine stereoelectronic models.

Studies on related cyclohexenones highlight its utility in generating enantiomeric excesses >90% under optimized conditions .

Data Analysis & Theoretical Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :

- Target Identification : Screen against protein databases (e.g., PDB) for enone-binding enzymes (e.g., ketoreductases).

- QSAR Models : Corrogate substituent effects with bioactivity data (e.g., IC) to build predictive models.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

Similar workflows validated for benzophenone derivatives demonstrate predictive accuracy for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.